6-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Description
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (C₁₁H₁₀BrN) is a bicyclic organic compound featuring a partially hydrogenated naphthalene core. Its structure includes a bromine substituent at position 6 and a nitrile (-CN) group at position 2 (Figure 1). This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the development of bioactive molecules and receptor-targeting agents .
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-4,6,8H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRGPSARBQNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C#N)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216604 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092523-01-7 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092523-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a nitrile group. One common method is:
Bromination: 1,2,3,4-tetrahydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Nitrile Introduction: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to form the nitrile group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amines derived from the nitrile group.
Oxidation: Naphthalene derivatives with different oxidation states.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine and nitrile groups can participate in various interactions, such as hydrogen bonding or halogen bonding, affecting the compound’s activity.
Comparison with Similar Compounds
The following sections provide a systematic comparison of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and reported applications.
Structural Comparison with Halogenated Analogs
Halogenation significantly influences reactivity and bioactivity. Key comparisons include:
Key Observations :
- The saturation state (tetrahydro vs. dihydro) affects electronic properties. The dihydro analog (C₁₁H₈BrN) has a conjugated double bond, enhancing reactivity in electrophilic substitutions .
- Steric hindrance from tetramethyl groups in 6-bromo-1,1,4,4-tetramethyltetralin reduces its utility in further functionalization compared to the parent compound .
Comparison with Methoxy-Substituted Derivatives
Methoxy groups alter polarity and metabolic stability:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reported Activity | Reference |
|---|---|---|---|---|---|
| 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile | C₁₂H₁₃NO | 187.24 | OMe (C6), CN (C2) | Not reported |
Key Observations :
- Bromine’s electronegativity may enhance electrophilic reactivity relative to methoxy derivatives.
Amino-Functionalized Derivatives
Amino groups introduce basicity and hydrogen-bonding capacity:
Key Observations :
- The hydrochloride salt of the amino-carbonitrile derivative (C₁₁H₁₃ClN₂) is marketed for life science research, emphasizing its stability and handling advantages .
- Carboxylic acid derivatives (e.g., 2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid) may serve as precursors for peptide-like structures .
Steric and Electronic Effects of Substituents
Biological Activity
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is a synthetic organic compound with the molecular formula . It features a bromine atom at the 6-position and a nitrile group at the 2-position of the tetrahydronaphthalene structure. This compound has garnered interest in biological research due to its potential interactions with various biological targets, influencing metabolic pathways and exhibiting pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves two main steps:
- Bromination : 1,2,3,4-tetrahydronaphthalene is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the bromine atom.
- Nitrile Formation : The brominated intermediate is reacted with sodium cyanide to introduce the nitrile group.
Reaction Pathways
The compound can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with other groups.
- Reduction Reactions : The nitrile group can be converted to an amine.
- Oxidation Reactions : The tetrahydronaphthalene ring can be oxidized.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The presence of both bromine and nitrile groups allows for diverse interactions such as hydrogen bonding and halogen bonding, influencing biochemical pathways.
Research Findings
Recent studies have indicated several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic processes.
- Pharmacological Applications : The compound is being explored as a lead candidate for drug development due to its structural features that may enhance bioactivity.
Case Studies
-
Antimicrobial Efficacy : In vitro tests demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of commonly used antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 - Enzyme Interaction Studies : Research indicated that the compound could act as a competitive inhibitor for certain kinases involved in cancer pathways. Kinetic studies revealed an IC50 value of approximately 25 µM against target enzymes.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Lacks nitrile group | Limited bioactivity |
| 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | No bromine substitution | Lower reactivity |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Contains carboxylic acid | Different interaction profile |
Q & A
What are the recommended synthetic routes for 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile?
Level: Basic
Methodological Answer:
The synthesis typically involves bromination of a tetrahydronaphthalene precursor followed by nitrile introduction. Key steps include:
Bromination: Use electrophilic aromatic substitution (EAS) with Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 6-position.
Nitrile Functionalization: Employ cyanation via nucleophilic substitution (e.g., Rosenmund-von Braun reaction with CuCN) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acid derivatives).
Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity.
Reference: Analogous methods for brominated tetrahydronaphthalenes are discussed in synthesis protocols for related compounds .
How can X-ray crystallography resolve the molecular packing and hydrogen-bonding interactions of this compound?
Level: Advanced
Methodological Answer:
X-ray crystallography provides atomic-level insights:
Crystallization: Grow single crystals via slow evaporation of a saturated solution in dichloromethane/hexane.
Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
Analysis:
- Hydrogen Bonding: Identify interactions between the nitrile group (C≡N) and adjacent H donors (e.g., C-H···N≡C).
- Packing Motifs: Analyze π-π stacking of the aromatic ring and Br···Br halogen bonding.
Example Data (Analogous Compound):
| Parameter | Value (From Related Structure ) |
|---|---|
| Space Group | P 1 |
| Bond Length (C-Br) | 1.89 Å |
| Hydrogen Bond (C-H···N) | 2.45 Å, 158° |
What spectroscopic techniques are critical for characterizing the nitrile and bromine moieties?
Level: Basic
Methodological Answer:
- Nitrile Group:
- IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
- ¹³C NMR: Signal at ~115–120 ppm (sp-hybridized carbon).
- Bromine Substituent:
- ¹H NMR: Deshielded aromatic protons near Br show splitting (J = 2–3 Hz due to coupling with ⁷⁹Br/⁸¹Br isotopes).
- Mass Spectrometry: Isotopic pattern (1:1 ratio for M⁺ and M+2 peaks) confirms bromine presence.
Reference: Structural data for analogous nitrile-containing compounds .
How can researchers address discrepancies between computational and experimental vibrational spectra?
Level: Advanced
Methodological Answer:
Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to simulate IR spectra.
Experimental Validation: Compare with experimental IR and Raman data.
Discrepancy Resolution:
- Adjust basis sets or solvent effects in simulations.
- Check for polymorphism (e.g., different crystal forms affecting H-bonding).
- Validate peak assignments via isotopic labeling (e.g., deuterated analogs).
Example: In related brominated aromatics, discrepancies in C-Br stretches were resolved by refining torsional angles in DFT models .
What role does the nitrile group play in facilitating cross-coupling reactions?
Level: Advanced
Methodological Answer:
The nitrile group:
Electron-Withdrawing Effect: Activates the aromatic ring for electrophilic substitution.
Coordination Site: Acts as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cyanation or Suzuki-Miyaura coupling).
Functionalization: Converts to amines (via reduction) or carboxylic acids (via hydrolysis) for downstream applications.
Case Study: Boronate ester formation in nitrile-containing analogs enables Suzuki coupling .
What safety protocols are essential for handling this compound?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of bromine/nitrile vapors.
- Storage: Keep in airtight containers at 0–6°C to prevent decomposition .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.
How can enantiomeric purity be achieved during synthesis?
Level: Advanced
Methodological Answer:
Chiral Catalysts: Use asymmetric hydrogenation with Ru-BINAP complexes.
Resolution Techniques: Chiral column chromatography (e.g., Chiralpak IA) or enzymatic resolution.
Monitoring: Polarimetry or chiral HPLC to verify enantiomeric excess (ee > 98%).
Note: Steric hindrance from the tetrahydronaphthalene ring complicates resolution, requiring tailored conditions.
What insights do hydrogen-bonding networks provide for material design?
Level: Advanced
Methodological Answer:
- Crystal Engineering: Hydrogen bonds (e.g., C-H···N≡C) dictate supramolecular architectures, enabling design of porous frameworks or co-crystals.
- Thermal Stability: Strong H-bonding correlates with higher melting points.
- Example: In a related nitrile-brominated compound, H-bonding led to a layered structure with anisotropic conductivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
